molecular formula C12H12N2O4 B1431623 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate CAS No. 1373232-54-2

1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate

Cat. No. B1431623
CAS RN: 1373232-54-2
M. Wt: 248.23 g/mol
InChI Key: UGHSCSGNXGMGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate, also known as DMAP, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and has been shown to have a variety of interesting and useful properties. In

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate: is a versatile intermediate in the synthesis of bioactive molecules. Its structure contains functional groups that are amenable to various chemical reactions, making it a valuable precursor in the development of pharmaceuticals. For instance, the cyano and amino groups can participate in cycloaddition reactions to create diverse heterocyclic compounds, which are often found in drugs with antiviral, antibacterial, and anticancer properties .

Agriculture: Development of Agrochemicals

In agriculture, this compound’s reactivity can be harnessed to develop agrochemicals such as pesticides and herbicides. Its ability to form stable heterocyclic frameworks can lead to the creation of compounds that target specific pests or weeds without affecting crops. This specificity is crucial for sustainable agriculture practices .

Material Science: Creation of Novel Polymers

The compound’s structural features enable it to act as a monomer in polymerization reactions. This can lead to the creation of novel polymers with potential applications in biodegradable materials, coatings, and adhesives. The incorporation of the cyano group can enhance the polymer’s thermal stability and mechanical strength .

Environmental Science: Detoxification Agents

1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate: can be used to synthesize compounds that serve as detoxification agents. These agents can break down environmental pollutants into less harmful substances, aiding in the remediation of contaminated sites. The compound’s reactivity with various pollutants makes it a valuable tool in environmental cleanup efforts .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound can be used to study enzyme inhibition. Its structure allows it to mimic substrates or transition states of enzymatic reactions, thereby providing insights into enzyme mechanisms and aiding in the design of inhibitors that can regulate enzyme activity, which is particularly useful in disease treatment .

Pharmacology: Drug Delivery Systems

The compound’s ability to be modified chemically makes it suitable for creating drug delivery systems. By attaching drug molecules to its structure, it can be used to transport drugs to specific sites in the body, increasing the efficacy and reducing the side effects of the drugs .

Analytical Chemistry: Chromatographic Analysis

Finally, in analytical chemistry, 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate can be utilized in chromatographic analysis as a standard or a derivative for the quantification of complex mixtures. Its unique chemical properties allow for precise separation and identification of components in a sample .

properties

IUPAC Name

dimethyl 2-(2-amino-4-cyanophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-11(15)10(12(16)18-2)8-4-3-7(6-13)5-9(8)14/h3-5,10H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHSCSGNXGMGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)C#N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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